molecular formula C9H20N2O3 B14507380 N~3~,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide CAS No. 63425-19-4

N~3~,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide

Cat. No.: B14507380
CAS No.: 63425-19-4
M. Wt: 204.27 g/mol
InChI Key: UFMUVBIBPDALSE-UHFFFAOYSA-N
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Description

N~3~,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide is a synthetic organic compound It is characterized by its unique structure, which includes diethyl groups and hydroxymethyl functionalities attached to a beta-alaninamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide typically involves the reaction of beta-alanine with diethylamine and formaldehyde under controlled conditions. The reaction proceeds through a series of steps including amide formation and hydroxymethylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as crystallization or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N~3~,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The diethyl groups can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N3,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl groups may participate in hydrogen bonding or other interactions that modulate the activity of these targets. The diethyl groups may influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-beta-alaninamide: Lacks the hydroxymethyl groups, which may affect its reactivity and applications.

    N,N-Bis(hydroxymethyl)-beta-alaninamide: Lacks the diethyl groups, which may influence its solubility and biological activity.

Uniqueness

N~3~,N~3~-Diethyl-N,N-bis(hydroxymethyl)-beta-alaninamide is unique due to the presence of both diethyl and hydroxymethyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

63425-19-4

Molecular Formula

C9H20N2O3

Molecular Weight

204.27 g/mol

IUPAC Name

3-(diethylamino)-N,N-bis(hydroxymethyl)propanamide

InChI

InChI=1S/C9H20N2O3/c1-3-10(4-2)6-5-9(14)11(7-12)8-13/h12-13H,3-8H2,1-2H3

InChI Key

UFMUVBIBPDALSE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(=O)N(CO)CO

Origin of Product

United States

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